molecular formula C7H13BF4N2 B1592111 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate CAS No. 307492-75-7

1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate

Cat. No. B1592111
CAS RN: 307492-75-7
M. Wt: 212 g/mol
InChI Key: KNIWGPCMWBGRBE-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate is a type of ionic liquid with a trialkyl substitution imidazolium cation . It is a white solid salt with a molecular weight of 212 . The CAS Number is 307492-75-7 .


Synthesis Analysis

This ionic liquid is synthesized using a two-step method . After synthesis, the final product is dried for 48 hours under vacuum .


Molecular Structure Analysis

The empirical formula of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate is C7H13BF4N2 . The InChI code is 1S/C7H13N2.BF4/c1-4-9-6-5-8(3)7(9)2;2-1(3,4)5/h5-6H,4H2,1-3H3;/q+1;-1 .


Chemical Reactions Analysis

This ionic liquid has been used as an electrolyte for high-voltage supercapacitors . The performance of the electrolyte can be improved with an appropriate ratio of the ionic liquid .


Physical And Chemical Properties Analysis

The physico-chemical properties such as density, viscosity, and electrical conductivity of the binary mixture system were measured from 288.15 to 333.15 K . The temperature dependences of density, viscosity, and electrical conductivity were illustrated and discussed by the Vogel-Fulcher-Tamman (VFT) equation and Arrhenius equation .

Scientific Research Applications

Organic Catalysis

1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate is increasingly explored as a solvent or catalyst in organic catalysis due to its unique green attributes and controllable properties . Its ionic nature and stability under reaction conditions make it an excellent medium for various catalytic transformations.

Materials Synthesis

This compound is utilized in materials synthesis, where its ionic liquid form can act as a template or structure-directing agent . It helps in creating materials with specific nanostructures or morphologies, which are crucial in the development of advanced materials with desired properties.

Biocatalysis

In the field of biocatalysis, 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate serves as a non-aqueous solvent that can enhance enzyme stability and activity . Its ability to dissolve both organic and inorganic compounds makes it a versatile medium for enzymatic reactions.

Electrochemistry

As an electrolyte in electrochemical applications, this ionic liquid exhibits excellent conductivity and electrochemical stability . It’s used in batteries, fuel cells, and supercapacitors, contributing to the development of energy storage technologies.

Medicinal Chemistry

In medicinal chemistry, 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate is an important organic intermediate used in the synthesis of pharmaceuticals . Its role is critical in the design and creation of new drugs and therapeutic agents.

Polymerization

This compound is also evaluated for its role in polymerization processes . Its ionic nature can influence the polymerization kinetics and the properties of the resulting polymers, making it valuable in the production of specialty polymers with unique characteristics.

Mechanism of Action

In the context of supercapacitors, the energy storage mechanism of this ionic liquid arises from the accumulation of electrical charges at the electrode/electrolyte interface to form the electrical double-layer through rapidly adsorption-desorption without faradic reactions .

Safety and Hazards

The safety information includes GHS07 Pictograms and the signal word is "Warning" . The hazard statements are H302-H315-H319-H335 and the precautionary statements are P261-P305+P351+P338 .

Future Directions

The use of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate as an electrolyte for high-voltage supercapacitors shows promise . When the concentration of the ionic liquid increased to 0.8 mol L −1, the maximum operative voltage increased to 5.9 V, and the specific capacitance achieves 142.6 F g −1 . This suggests that ionic liquid-based mixtures with excellent characteristics are applicable as high-voltage electrolytes for supercapacitors .

properties

IUPAC Name

1-ethyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.BF4/c1-4-9-6-5-8(3)7(9)2;2-1(3,4)5/h5-6H,4H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIWGPCMWBGRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCN1C=C[N+](=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049266
Record name 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

307492-75-7
Record name 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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